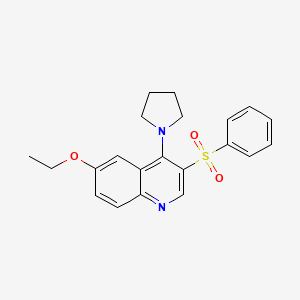

6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

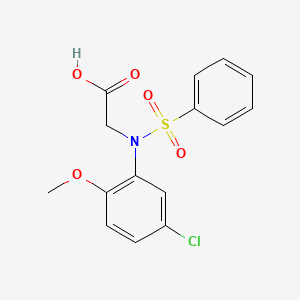

6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline is related to a class of compounds that have been studied for their interesting chemical properties and reactions. For example, the synthesis of 2-aminoindolizine and related compounds, including pyrrolo[2,1-a]isoquinoline derivatives, has been achieved through a formal [3 + 3] cycloaddition reaction using related sulfonylamides. This method offers a new pathway for generating complex heterocyclic structures, which could be beneficial in developing new materials or pharmaceuticals (Tominaga et al., 1992).

Another study highlighted the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting potential applications in analytical chemistry for sensitive detection and quantification of alcohols (Yoshida et al., 1992).

Electronic and Photophysical Properties

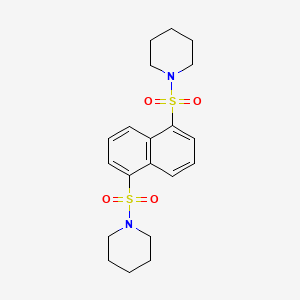

Compounds related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been explored for their electronic and photophysical properties. For instance, new sulfone-based electron transport materials with high triplet energy have been synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit wide band gaps and suitable LUMO levels, making them potential candidates for blue PhOLEDs, indicating the role of such compounds in advancing display technology (Jeon et al., 2014).

Furthermore, the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide have been studied using complexes derived from quinoline ligands. These findings underscore the utility of quinoline derivatives in photocatalytic processes, which could be applied in synthetic organic chemistry and environmental remediation (Li & Ye, 2019).

Biological Applications

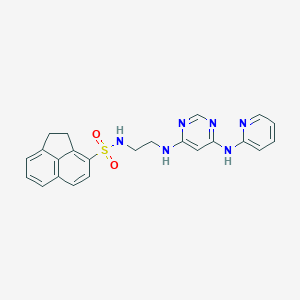

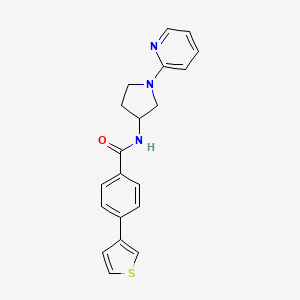

While ensuring to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been investigated for various biological activities. For example, certain quinoline derivatives have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Zaki et al., 2021).

Additionally, the modulation of genotoxicity by certain compounds, including ethoxyquin analogs, has been studied in human lymphocytes, indicating the potential use of these compounds in studying DNA damage and repair mechanisms (Skolimowski et al., 2010).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFYCECNQGESDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)